
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone
Übersicht
Beschreibung
“1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone” is a member of the class of xanthones. It is a 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 4, 6, and 8 and prenyl groups at positions 1, 2, and 5 . It has been isolated from Garcinia xanthochymus and exhibits enhancement of nerve growth factor-mediated neurite outgrowth in PC12D cells .
Molecular Structure Analysis
The molecular formula of this compound is C28H32O6 . It has an average mass of 464.550 Da and a monoisotopic mass of 464.219879 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 678.6±55.0 °C at 760 mmHg, and a flash point of 224.6±25.0 °C . It has 6 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . Its polar surface area is 107 Å2 .Wissenschaftliche Forschungsanwendungen
Neurological Applications
This compound has been found to enhance nerve growth factor-mediated neurite outgrowth in PC12D cells . This suggests potential applications in the field of neurology, particularly in the treatment of conditions that involve nerve damage or degeneration.
Antioxidant Properties
Xanthones, the class of compounds to which this molecule belongs, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases associated with oxidative stress.
Antibacterial Activity
Xanthones have demonstrated antibacterial properties . This suggests that “1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone” could potentially be used in the development of new antibacterial agents.
Antimalarial and Antituberculosis Properties
Research has shown that xanthones exhibit antimalarial and antituberculosis properties . This compound could therefore potentially contribute to the treatment of these diseases.
Cytotoxic Properties
Xanthones have been found to exhibit cytotoxic properties , which means they can kill certain types of cells. This could potentially be harnessed for the treatment of certain types of cancer.
Anti-inflammatory Properties
Some xanthones have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRYXGQWSJKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?
A1: Research indicates that 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, at a concentration of 3 µM, exhibits neurotrophic activity by significantly enhancing neurite outgrowth in PC12D cells mediated by nerve growth factor (NGF). [] This suggests potential applications in research related to neurodegenerative disorders.
Q2: What is the structural characterization of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?
A2: While the provided research papers do not explicitly state the molecular formula and weight, they confirm its identification as a new prenylated xanthone. [] The structure was elucidated using spectroscopic analyses, including techniques like NMR and mass spectrometry.
Q3: Are there other xanthones isolated from Garcinia xanthochymus that exhibit similar biological activity?
A3: Yes, along with 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, another xanthone, Garciniaxanthone E, was isolated from Garcinia xanthochymus. [] This compound also demonstrated enhancement of NGF-mediated neurite outgrowth in PC12D cells, albeit at a higher concentration (10 µM) compared to the former. [] This finding highlights the potential of Garcinia xanthochymus as a source of bioactive xanthones for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





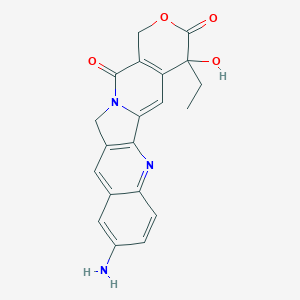

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
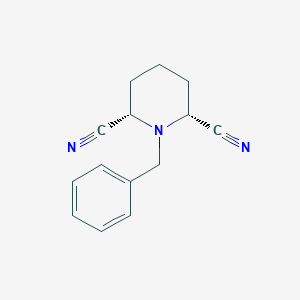
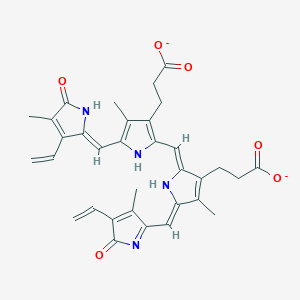


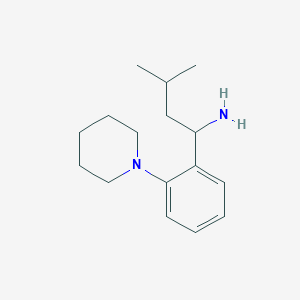

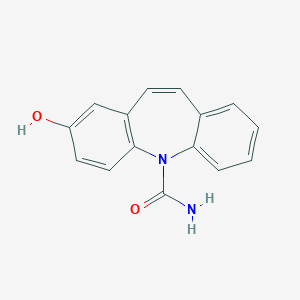
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)